Piperazine, 1-(aminoacetyl)-
Overview
Description
Piperazic Acid-Containing Natural Products
Piperazic acid is a non-proteinogenic amino acid that plays a role in the structure of various natural products with significant biological activities. These compounds, often found in non-ribosomal peptide (NRP) and hybrid NRP-polyketide (PK) structures, have been identified in more than 30 families of natural products, with over 140 compounds exhibiting a range of potent biological effects, including anti-malarial, anti-apoptotic, and anti-bacterial properties. However, their high toxicity is a notable concern. The biosynthesis of piperazic acid involves a piperazate synthase, which is responsible for the formation of the N-N bond that characterizes this compound .
Organic Crystal Engineering with Piperazine Derivatives
The study of 1,4-piperazine-2,5-diones has revealed insights into the hydrogen-bonding networks within crystalline forms of these compounds. Through a multi-step synthesis process, researchers have been able to create polymorphic crystals and analyze their structures using X-ray crystallography. The association of these molecules in solution has been studied using mass spectrometry and nuclear magnetic resonance spectroscopy, with the solid-state structures providing models for understanding solution aggregation .
Piperazine as a Catalyst in Synthesis
Piperazine has been identified as an effective catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media. This process is notable for its simplicity, efficiency, and environmental friendliness. The use of piperazine as a catalyst allows for high yields and the avoidance of complex separation processes. Additionally, the scalability of this synthesis method is advantageous for larger-scale production. A proposed mechanism for this catalysis has been suggested based on GC-Mass analysis of intermediates .
Synthesis of Piperazine Derivatives
The synthesis of enantiomerically pure piperazine derivatives has been achieved through an efficient six-step process. These derivatives are valuable for their potential use in drug discovery, as they can be further functionalized to create a diverse array of biologically active compounds. The versatility of these piperazine scaffolds is highlighted by their ability to be used in parallel library synthesis, contributing to the development of novel compounds .
Reductive Cyclization to Form Piperazine Rings
A novel approach to synthesizing piperazines involves the use of primary amines and nitrosoalkenes. This method relies on a double Michael addition followed by a stereoselective catalytic reductive cyclization. This technique allows for the structural modification of bioactive molecules, such as α-amino acids, by converting a primary amino group into a piperazine ring, thus expanding the chemical diversity of piperazine-containing drugs .
Piperazine Derivatives as Antimicrobial Agents
The design and synthesis of new piperazine derivatives have led to the discovery of compounds with potential antimicrobial properties. These derivatives have been evaluated against various bacterial and fungal strains, with some showing promising results. The molecular docking studies of these compounds suggest that they could play a role in overcoming microbial resistance to pharmaceutical drugs, which is a significant concern in the field of medicine .
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Environmental Science and Pollution Research .
Summary of the Application
The compound “1-(2-aminoethyl) piperazine (AEPZ)” is identified as a potential candidate for CO2 capture solvent . This application is part of the technology for decarbonizing carbon dioxide (CO2) from greenhouse gas emitters such as steel, cement, oil, gas, petrochemicals, chemicals, and fertilizers .
Methods of Application or Experimental Procedures
CO2 can be separated from industrial exhaust gases/flue gases using amine-based solvents utilizing the post-combustion CO2 Capture process . The kinetics of absorption of CO2 in aqueous AEPZ is studied using a stirred cell reactor . The experiments are performed at temperatures ranging from 303 to 333 K with weight fractions of AEPZ in an aqueous solution ranging from 0.1 to 0.4 .
Results or Outcomes
for 0.1 wt fr. of AEPZ at 313 K with an initial CO2 partial pressure of 10 kPa . The activation energy of 0.3 wt fr. AEPZ is found to be 42.42 kJ/mol . The kinetic parameters obtained from this study are helpful in the process design of CO2 capture in a regenerative process with a blended solvent with AEPZ .Application in Medicinal Chemistry and Drug Discovery
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Drug Discovery .
Summary of the Application
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Methods of Application or Experimental Procedures
The synthesis of these compounds involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Results or Outcomes
The synthesized piperazine derivatives have been found to exhibit anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .
Application in Catalysis and Metal Organic Frameworks (MOFs)
Specific Scientific Field
This application falls under the field of Catalysis and Metal Organic Frameworks (MOFs) .
Summary of the Application
Piperazine ring-based compounds find their application in biological systems with antihistamine, anticancer, antimicrobial, and antioxidant properties. They have also been successfully used in the field of catalysis and metal organic frameworks (MOFs) .
Results or Outcomes
The results of these applications can also vary widely, but they generally involve improved catalytic activity or the creation of new MOFs with unique properties .
Application in Synthesis of 1,5-Fused-1,2,3-Triazoles
Specific Scientific Field
This application falls under the field of Organic Chemistry and Heterocyclic Compounds .
Summary of the Application
A simple and effective route was reported for the synthesis of 1,5-fused-1,2,3-triazoles having piperazine moiety . This method involves alkyne–azide 1,3-dipolar cycloaddition .
Methods of Application or Experimental Procedures
The ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones .
Results or Outcomes
The synthesized 1,5-fused-1,2,3-triazoles having piperazine moiety were obtained in 81–91% yields .
Application in C–H Functionalization
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Drug Discovery .
Summary of the Application
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .
Methods of Application or Experimental Procedures
The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Results or Outcomes
The results of these applications can also vary widely, but they generally involve improved pharmacological and pharmacokinetic profiles of drug candidates containing piperazines .
Safety And Hazards
Future Directions
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity, and are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, the future directions of Piperazine, 1-(aminoacetyl)- could involve further exploration of its potential uses in pharmaceutical applications.
properties
IUPAC Name |
2-amino-1-piperazin-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-5-6(10)9-3-1-8-2-4-9/h8H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HICOHQNXBHNIFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337297 | |
Record name | Piperazine, 1-(aminoacetyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine, 1-(aminoacetyl)- | |
CAS RN |
77808-88-9 | |
Record name | Piperazine, 1-(aminoacetyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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